Clivonecic acid Clivonecic acid
Brand Name: Vulcanchem
CAS No.: 19776-81-9
VCID: VC20744219
InChI: InChI=1S/C10H12O4/c1-4-7-5-6(2)10(3,9(12)13)14-8(7)11/h4-5H,1-3H3,(H,12,13)/b7-4+/t10-/m0/s1
SMILES: CC=C1C=C(C(OC1=O)(C)C(=O)O)C
Molecular Formula: C10H12O4
Molecular Weight: 196.2 g/mol

Clivonecic acid

CAS No.: 19776-81-9

Cat. No.: VC20744219

Molecular Formula: C10H12O4

Molecular Weight: 196.2 g/mol

* For research use only. Not for human or veterinary use.

Clivonecic acid - 19776-81-9

Specification

CAS No. 19776-81-9
Molecular Formula C10H12O4
Molecular Weight 196.2 g/mol
IUPAC Name (2S,5E)-5-ethylidene-2,3-dimethyl-6-oxopyran-2-carboxylic acid
Standard InChI InChI=1S/C10H12O4/c1-4-7-5-6(2)10(3,9(12)13)14-8(7)11/h4-5H,1-3H3,(H,12,13)/b7-4+/t10-/m0/s1
Standard InChI Key FIUFNZNVZDLYHQ-QBBOHKLWSA-N
Isomeric SMILES C/C=C/1\C=C([C@@](OC1=O)(C)C(=O)O)C
SMILES CC=C1C=C(C(OC1=O)(C)C(=O)O)C
Canonical SMILES CC=C1C=C(C(OC1=O)(C)C(=O)O)C

Introduction

Metabolic Significance of Necic Acids

Detoxification Pathways

The metabolic fate of necic acids represents an important aspect of pyrrolizidine alkaloid toxicology. Current research indicates that pyrrolizidine alkaloids can be hydrolyzed by nonspecific esterase enzymes into their constituent necine bases and necic acids . This hydrolytic pathway represents a critical detoxification mechanism, as the resulting necic acids (including potentially Clivonecic acid) are generally non-toxic and can bind to polar molecules for urinary excretion .

Contrast with Toxic Metabolic Pathways

The detoxification pathway involving necic acid formation contrasts sharply with the toxic metabolic activation of pyrrolizidine alkaloids. When PAs undergo activation by cytochrome P450 enzymes (particularly CYP3A4 in humans), they form highly reactive metabolites called dehydropyrizidine alkaloids (DHPAs) and subsequently dihydropyran derivatives (DHPs) . These reactive species can form adducts with cellular macromolecules, including DNA and proteins, leading to toxicity. The hydrolytic pathway yielding necic acids represents a competing, beneficial metabolic route.

Analytical Detection Methods Applicable to Necic Acids

Chromatographic and Spectroscopic Techniques

The detection and quantification of necic acids, potentially including Clivonecic acid, may be achieved through various analytical techniques employed for pyrrolizidine alkaloid analysis. The scientific literature documents multiple analytical methods for PA detection in various matrices.

Instrumental Analysis Methods

The analytical detection of pyrrolizidine alkaloids and potentially their necic acid components employs sophisticated instrumentation including:

  • Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS)

  • Ultra-high-performance liquid chromatography (UHPLC) with various detector types

  • Gas chromatography-mass spectrometry (GC-MS/MS) following derivatization

  • High-resolution mass spectrometry approaches

Research Limitations and Future Directions

Current Knowledge Gaps

The current scientific literature exhibits significant knowledge gaps regarding Clivonecic acid specifically. While pyrrolizidine alkaloids and their general metabolism are relatively well-documented, detailed information on individual necic acids remains limited. Future research should prioritize:

  • Structural elucidation and characterization of specific necic acids, including Clivonecic acid

  • Investigation of potential biological activities of isolated necic acids

  • Development of targeted analytical methods for specific necic acid detection

Methodological Challenges

Research into specific necic acids faces several methodological challenges, including:

  • Obtaining pure reference standards

  • Developing selective extraction procedures

  • Achieving sufficient sensitivity for trace analysis

  • Differentiating between structurally similar necic acids

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